REACTION_CXSMILES
|
C(C(O[C:13]1[CH:18]=[CH:17][C:16]([C:19]2[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[CH:21][CH:20]=2)=[CH:15][CH:14]=1)=O)CCCCCCCC.[H][H]>[C].[Pd].C(O)(=O)C>[CH2:17]([C:13]1[CH:14]=[CH:15][C:16]([C:19]2[CH:20]=[CH:21][C:22]([O:25][CH3:26])=[CH:23][CH:24]=2)=[CH:17][CH:18]=1)[CH2:18][CH2:13][CH2:14][CH2:15][CH2:16][CH2:19][CH2:20][CH2:21][CH3:22] |f:2.3|
|
Name
|
( P )
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCC)C(=O)OC1=CC=C(C=C1)C1=CC=C(C=C1)OC
|
Name
|
( P )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCC)C(=O)OC1=CC=C(C=C1)C1=CC=C(C=C1)OC
|
Name
|
palladium-carbon
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
palladium-carbon
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
gave the pressure to 25 kg/cm2
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
FILTRATION
|
Details
|
by filtrating the reacted solution
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCC)C1=CC=C(C=C1)C1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |